Dehydrozingeron

Übersicht

Beschreibung

Synthesis Analysis

Vanillylidenacetone can be synthesized through several methods. One approach involves the electrophilic aromatic condensation of vanillyl alcohol with other organic compounds. This method is employed to produce bio-based epoxy resins derived from lignin, a natural polymer found in the cell walls of plants. The synthesis involves the reaction of vanillyl alcohol with guaiacol or similar compounds to form a bisphenolic analogue, which is then used to prepare various epoxy derivatives (Hernandez et al., 2016).

Molecular Structure Analysis

The molecular structure of vanillylidenacetone derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR (1H, 13C, and 31P), and mass spectrometry. These techniques confirm the chemical structures of synthesized compounds, providing insights into their molecular configurations and potential chemical behavior (Sakthivel & Kannan, 2005).

Chemical Reactions and Properties

Vanillylidenacetone and its derivatives undergo various chemical reactions, including photocrosslinking, which is initiated by UV light. This reaction is significant for applications in liquid-crystalline photodimerizable polymers, demonstrating the material's potential in advanced material science. The rate and efficiency of these crosslinking reactions are influenced by the presence of methoxy or ethoxy groups in the polymer chain (Sakthivel & Kannan, 2005).

Physical Properties Analysis

The physical properties, such as mesogenic properties and phase behavior of vanillylidenacetone derivatives, are investigated using techniques like optical polarized microscopy and differential scanning calorimetry. These studies reveal the conditions under which these compounds exhibit liquid-crystalline phases, which is crucial for their application in display technologies and other materials science applications (Sakthivel & Kannan, 2005).

Chemical Properties Analysis

The chemical properties of vanillylidenacetone derivatives, such as their stability, reactivity, and interaction with other chemical entities, are central to their utility in various applications. These properties can be tailored by altering the length of the methylene chain in the polymer backbone, which affects the glass transition temperature (Tg) and the thermal stability of the polymers. Understanding these properties enables the design of materials with specific characteristics for targeted applications (Sakthivel & Kannan, 2005).

Wissenschaftliche Forschungsanwendungen

Antioxidans und antimikrobielle Verbindung

Dehydrozingeron und seine Derivate wurden auf ihre antioxidativen und antimikrobiellen Eigenschaften untersucht . Das Stammmolekül zeigte eine bessere Scavenging-Aktivität im Vergleich zu seinen Derivaten, was die Bedeutung der freien phenolischen Hydroxylgruppe aufzeigt . This compound und seine Derivate zeigten auch eine antibakterielle und antifungale Aktivität aufgrund des vorhandenen Konjugationssystems, das die α,β-ungesättigte Carbonyl-(C = O)-Gruppe umfasst .

Synthese von this compound

This compound kann effizient aus Vanillin und Aceton durch Kreuz-Aldol-(oder Claisen-Schmidt)-Kondensation unter Verwendung heterogener Basenkatalysatoren synthetisiert werden . Vanillin kann aus der Verwertung von Biomasse gewonnen werden .

Verbesserung der fungiziden Aktivität

This compound, isoliert aus Zingiber officinale, hemmt den Drogenausfluss in einem nicht-pathogenen Modellhefe, Saccharomyces cerevisiae . Diese Studie zeigt die antifungalen Wirkungen von this compound in Kombination mit Glabridin, isoliert aus den Wurzeln von Glycyrrhiza glabra L., in S. cerevisiae und pathogenem Candida albicans .

Anti-Prostatakrebs-Aktivität

This compound wurde auf seine potenzielle Anti-Prostatakrebsaktivität untersucht . Es wurde festgestellt, dass die Verbindung einen Zellzyklusarrest in der G1-Phase induziert .

Zukünftige Richtungen

While specific future directions for Vanillylidenacetone are not mentioned in the search results, it is worth noting that phenolic compounds like Vanillylidenacetone are being studied for their potential applications in various fields . For instance, they are being explored for their potential use in the production of second-generation biofuels and chemicals .

Wirkmechanismus

Dehydrozingerone (DHZ), also known as Vanillylidenacetone, is a natural phenolic compound isolated from ginger . It has been recognized for its various therapeutic effects, including anti-inflammatory, anti-microbial, antioxidant, and wound-healing properties .

Target of Action

For instance, it has been shown to affect ERK, JNK, and p38 signaling pathways .

Mode of Action

DHZ interacts with its targets, leading to various cellular changes. For instance, it has been shown to increase ERK and JNK levels, which are crucial for cell proliferation and survival . Moreover, it decreases the levels of TNF and MMP 2 and 9, which are involved in inflammation and tissue remodeling .

Biochemical Pathways

DHZ affects several biochemical pathways. It has been shown to activate ERK1/2/JNK/p38 signaling, increase the expression of HSP-27, SIRT-1, VEGF, SMA, thus facilitating the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation . These effects contribute to its wound-healing properties .

Pharmacokinetics

DHZ has been found to have better bioavailability compared to curcumin, a compound with a similar structure . It was detected in the serum at higher concentrations and remained up to 3 hours after intraperitoneal injections . This suggests that DHZ has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The action of DHZ leads to various molecular and cellular effects. It has been shown to decrease the levels of malondialdehyde, TNF-α, IL-1β, and increase glutathione levels in wound tissue . Histopathological studies have shown that DHZ improves angiogenesis, collagen formation, granulation tissue formation, and fibroblast proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHZ. For instance, in the context of diabetic foot ulcers, DHZ has been shown to significantly accelerate the healing process . .

Eigenschaften

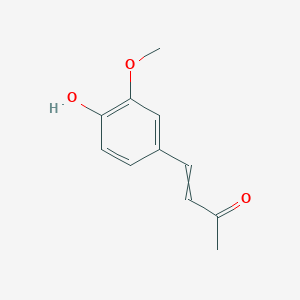

IUPAC Name |

(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWKBSMFXWNGRE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish, needle like crystals, sweet warm and tenacious odour | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water, moderately soluble (in ethanol) | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

1080-12-2, 22214-42-2 | |

| Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillylidene acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLYLIDENE ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

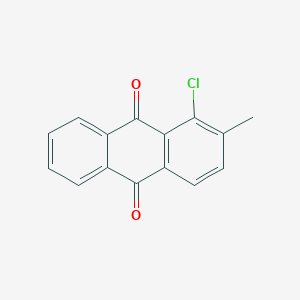

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

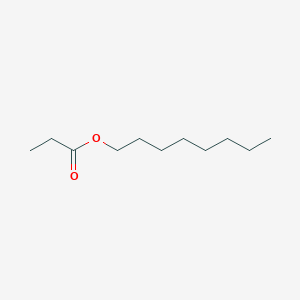

Feasible Synthetic Routes

Q & A

Q1: Does vanillylidenacetone participate in any notable chemical reactions?

A: Yes, vanillylidenacetone has been explored as a reactant in cross-metathesis reactions using ruthenium-based catalysts []. Research demonstrated that while vanillylidenacetone could participate in the reaction, it did so with low conversion of methyl oleate, indicating limited reactivity under the tested conditions [].

Q2: Are there any studies exploring the impact of vanillylidenacetone on yeast cells, specifically in the context of biofuel production?

A: While not directly addressed in the provided research, a study investigated the impact of various phenolic compounds, common in lignocellulose hydrolysates used for biofuel production, on Saccharomyces cerevisiae []. Although vanillylidenacetone wasn't specifically mentioned, this research highlights the importance of understanding how individual phenolic compounds, potentially including vanillylidenacetone, might impact yeast physiology and biofuel production processes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)